REACTION_CXSMILES
|
[CH2:1]([S:3]([CH2:6][CH2:7][NH:8]C(=O)OC(C)(C)C)(=[O:5])=[O:4])[CH3:2].[ClH:16].C(OCC)(=O)C>C(OCC)(=O)C>[ClH:16].[CH2:1]([S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)CCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 4 hrs
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
, and the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)S(=O)(=O)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |